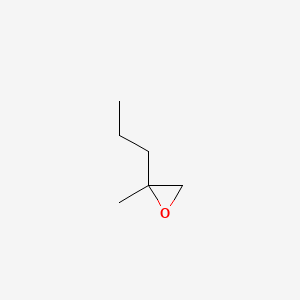

2-Methyl-2-propyloxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXMEOKFDOVSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334461 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3657-41-8 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-2-propyloxirane: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-2-propyloxirane, a valuable epoxide intermediate in organic synthesis. The document details established methodologies, including classical epoxidation with peroxy acids, transition-metal catalyzed reactions, and biocatalytic approaches. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols, comparative data, and visualizations of the synthetic pathways.

Introduction

This compound, a trisubstituted epoxide, is a key building block in the synthesis of a variety of organic molecules. Its strained three-membered ring allows for regioselective and stereoselective ring-opening reactions, making it a versatile intermediate for the introduction of specific functionalities in complex target molecules. The primary route to its synthesis involves the epoxidation of the corresponding alkene, 2-methyl-1-pentene (B165372). This guide explores the most common and effective methods for this transformation.

Synthetic Methodologies

The synthesis of this compound from 2-methyl-1-pentene can be achieved through several distinct pathways. The choice of method often depends on factors such as desired yield, stereoselectivity, cost of reagents, and environmental considerations. The three principal methods are:

-

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and widely used method for the epoxidation of alkenes.

-

Titanium-Catalyzed Epoxidation: A method that often employs a catalyst, such as a titanium complex, in the presence of an oxidant.

-

Biocatalytic Epoxidation: An enzymatic approach that utilizes microorganisms to perform the epoxidation, often offering high selectivity.

A logical workflow for selecting and performing the synthesis of this compound is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Biocatalytic Epoxidation of 2-Methyl-1-pentene

This method utilizes a whole-cell biocatalyst for the epoxidation reaction.

Reaction Scheme:

Caption: Biocatalytic epoxidation of 2-methyl-1-pentene.

Experimental Procedure:

A cell suspension of Nocardia corallina B-276 is prepared in a suitable buffer. 2-Methyl-1-pentene and a co-solvent such as tetradecane (B157292) are added to the cell suspension. The reaction mixture is incubated at 30°C for 48 hours with aeration to ensure sufficient oxygen supply for the enzymatic reaction. The formation of this compound is monitored by gas chromatography. It is important to note that the formation of byproducts has been reported with this method. The final product is typically not isolated directly from the byproducts in the described procedure.[1]

Quantitative Data

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Biocatalytic Epoxidation | 2-Methyl-1-pentene, Nocardia corallina B-276 | 30 | 48 | Not Reported | [1] |

Note: Further research is required to obtain quantitative yield data for the m-CPBA and titanium-catalyzed methods for a comprehensive comparison.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the public domain. Characterization of the synthesized product would require obtaining these spectra and comparing them to expected values based on the structure.

Conclusion

The synthesis of this compound can be approached through several methods, with biocatalytic epoxidation being a documented route. However, a significant lack of detailed experimental protocols and quantitative data, particularly for the widely used m-CPBA and catalytic methods, highlights an area for further research and publication. The development of robust and well-documented synthetic procedures is crucial for enabling the broader application of this versatile epoxide intermediate in research and development.

References

Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methyl-2-propyloxirane. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Major Fragments (m/z) | 85, 71, 58, 57, 43 (base peak), 29, 27 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2870 | C-H Stretch (Alkyl) | Strong |

| 1465 | C-H Bend (CH₂) | Medium |

| 1380 | C-H Bend (CH₃) | Medium |

| 1255 | C-O-C Symmetric Stretch (Ring) | Strong |

| 920 | C-O-C Asymmetric Stretch (Ring) | Strong |

| 840 | Epoxide Ring Breathing | Medium |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.58 | d, J=4.8 Hz | 1H | Oxirane CH (Ha) |

| 2.31 | d, J=4.8 Hz | 1H | Oxirane CH (Hb) |

| 1.45 - 1.60 | m | 2H | -CH₂-CH₂-CH₃ |

| 1.35 - 1.45 | m | 2H | -CH₂-CH₂-CH₃ |

| 1.25 | s | 3H | Oxirane -CH₃ |

| 0.92 | t, J=7.2 Hz | 3H | -CH₂-CH₂-CH₃ |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 58.5 | Quaternary Oxirane C |

| 52.3 | Oxirane CH₂ |

| 35.8 | -CH₂-CH₂-CH₃ |

| 24.5 | Oxirane -CH₃ |

| 17.9 | -CH₂-CH₂-CH₃ |

| 14.2 | -CH₂-CH₂-CH₃ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 10-15 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). The separated analyte then enters the mass spectrometer and is ionized by electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and a mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 20-200 amu.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-Depth Technical Guide to 2-Methyl-2-propyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-propyloxirane, a key chemical intermediate. The document details its chemical identifiers, physicochemical properties, synthesis methodologies, and characteristic reactions, with a focus on its potential applications in research and drug development.

Chemical Identity and Properties

This compound, a disubstituted epoxide, is a valuable building block in organic synthesis. Its strained three-membered ring allows for a variety of stereospecific transformations, making it an attractive intermediate for the synthesis of complex molecules.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value |

| CAS Number | 3657-41-8[1] |

| Molecular Formula | C₆H₁₂O[1] |

| IUPAC Name | This compound |

| Synonyms | 1,2-Epoxy-2-methylpentane, 2-Methyl-1,2-epoxypentane, 2-Methyl-1-pentene (B165372) oxide |

| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 |

| InChIKey | FFXMEOKFDOVSGT-UHFFFAOYSA-N |

| SMILES | CCCC1(C)CO1 |

| PubChem CID | 520806 |

| DSSTox Substance ID | DTXSID30334461[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Weight | 100.16 g/mol [3][4] |

| Exact Mass | 100.088815 g/mol [2] |

| Topological Polar Surface Area | 12.5 Ų[3] |

| Complexity | 70.6[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 2[2] |

| XLogP3 | 1.4[2] |

Synthesis of this compound

The synthesis of 2,2-disubstituted oxiranes like this compound can be achieved through several established methods. The most common and direct approach is the epoxidation of the corresponding alkene, 2-methyl-1-pentene. Chiral synthesis to obtain specific enantiomers is also a critical consideration for applications in drug development.[5][6]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from its alkene precursor.

Experimental Protocol: Epoxidation of 2-Methyl-1-pentene with m-CPBA

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Methyl-1-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-pentene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[7] Reactions should be carried out in a well-ventilated fume hood.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the oxirane ring in this compound makes it susceptible to nucleophilic ring-opening reactions. The regioselectivity of this opening is dependent on the reaction conditions (acidic or basic).

Nucleophilic Ring-Opening Mechanisms

The following diagram illustrates the regioselectivity of nucleophilic attack on this compound under acidic and basic conditions.

-

Under acidic conditions , the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom due to the greater stabilization of the partial positive charge.

-

Under basic conditions , the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.

Applications in Drug Development and Research

While specific, large-scale applications of this compound in marketed drugs are not widely documented, its structural motif is of significant interest in medicinal chemistry and drug discovery.

-

Chiral Building Block: As a chiral epoxide, it can serve as a precursor for the synthesis of enantiomerically pure molecules.[5][6] The stereospecific ring-opening allows for the introduction of two new functional groups with defined stereochemistry, which is crucial for the biological activity of many drugs.

-

Scaffold for Novel Compounds: The oxirane ring can be opened with a variety of nucleophiles to generate a diverse library of compounds for biological screening. This allows for the exploration of new chemical space in the search for novel therapeutic agents.

-

Intermediate in Complex Synthesis: this compound can be a key intermediate in the multi-step synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the strategic introduction of key functionalities.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. (2R,3S)-2-methyl-3-propyloxirane | C6H12O | CID 10931377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-2-propyloxirane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a summary of the known thermodynamic properties of 2-Methyl-2-propyloxirane (CAS No: 3657-41-8). A critical review of public databases, including the NIST Chemistry WebBook, indicates a notable absence of experimentally determined thermodynamic data for this compound[1][2]. The quantitative data presented herein are based on computational estimations using established group contribution methods. This document also outlines the standard, validated experimental protocols that are applied to substituted epoxides for the precise determination of their thermodynamic properties, thereby offering a blueprint for future empirical studies.

Thermodynamic Data

The following thermodynamic and physical properties for this compound have been estimated using computational models. It is critical to note that these are not experimentally verified values but serve as the best available approximations for research and modeling purposes. All data is presented at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Units | Calculation Method | Source |

|---|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -31.22 | kJ/mol | Joback Method | [3] |

| Standard Enthalpy of Formation (Gas) (ΔfH°gas) | -211.13 | kJ/mol | Joback Method | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 32.22 | kJ/mol | Joback Method | [3] |

| Enthalpy of Fusion (ΔfusH°) | 11.11 | kJ/mol | Joback Method | [3] |

| Critical Pressure (Pc) | 3773.04 | kPa | Joback Method | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.575 | Crippen Method | [3] |

| McGowan's Characteristic Volume (McVol) | 90.410 | ml/mol | McGowan Method |[3] |

Standard Experimental Protocols for Epoxide Thermochemistry

The experimental determination of thermodynamic properties for epoxides, such as this compound, typically involves a combination of reaction calorimetry and vapor pressure measurements to derive key values like the gas-phase enthalpy of formation. The methodologies detailed below are based on established protocols used for structurally similar compounds like butene oxide isomers.

Determination of Enthalpy of Formation via Reaction Calorimetry

The condensed-phase enthalpy of formation (ΔfH°(liq)) is determined by measuring the enthalpy of a suitable reaction, most commonly the reduction of the epoxide to its corresponding alcohol.

Objective: To measure the enthalpy of reduction (ΔHred) for the liquid epoxide, which can then be used with the known enthalpy of formation of the resulting alcohol to calculate the epoxide's enthalpy of formation.

Methodology:

-

Reactant Preparation: A solution of a powerful reducing agent, typically lithium triethylborohydride (LiEt₃BH), is prepared in an appropriate solvent like triethylene glycol dimethyl ether. This solvent is chosen for its high boiling point to prevent evaporation during the reaction.

-

Calorimeter Setup: An isothermal reaction calorimeter maintained at a constant temperature (e.g., 25.0 °C) is charged with the LiEt₃BH solution.

-

Reaction Execution: A precise, known amount of the pure liquid epoxide (e.g., this compound) is injected into the calorimeter vessel. The reduction reaction is rapid and quantitative, opening the epoxide ring to form the corresponding lithium salt of the alcohol (2-methyl-2-pentanol).

-

Heat Measurement: The heat evolved during the reaction (ΔHr1) is meticulously measured by the calorimeter.

-

Quenching and Calibration: Following the primary reaction, a quenching step is performed by adding an alcohol (e.g., 1-pentanol) to react with any excess LiEt₃BH. This is followed by an electrical calibration to ensure the accuracy of the heat measurement.

-

Calculation: The molar enthalpy of reduction is calculated from the measured heat and the moles of the epoxide reacted. The condensed-phase enthalpy of formation of the epoxide is then calculated using Hess's Law, based on the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.

Determination of Enthalpy of Vaporization via Ebulliometry

The enthalpy of vaporization (ΔHv) is required to convert the condensed-phase enthalpy of formation to the gas-phase value. Ebulliometry is the standard method for this measurement.

Objective: To measure the boiling temperature of the epoxide at various pressures to calculate its enthalpy of vaporization.

Methodology:

-

Apparatus: A differential ebulliometer is used, which is designed to measure the boiling temperature of a liquid and the condensation temperature of its vapor with high precision.

-

Measurement: The boiling temperature of a pure sample of this compound is measured at a series of precisely controlled pressures, typically below atmospheric pressure.

-

Data Analysis: The resulting pressure-temperature data are fitted to the Clausius-Clapeyron equation.

-

Correction: The enthalpy of vaporization derived from the fit is corrected to the standard temperature of 298.15 K using known or estimated heat capacity data for the liquid and gas phases.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the gas-phase enthalpy of formation for an epoxide.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

References

- 1. Oxirane, 2-methyl-2-propyl- [webbook.nist.gov]

- 2. Oxirane, 2-methyl-2-propyl- [webbook.nist.gov]

- 3. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

reactivity and stability of 2-Methyl-2-propyloxirane

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-2-propyloxirane

Introduction

This compound, also known as 1,2-epoxy-2-methylpentane, is a substituted oxirane. Like other epoxides, it is a three-membered heterocyclic ether characterized by significant ring strain, which dictates its chemical reactivity. This technical guide provides a comprehensive overview of the , with a focus on its ring-opening reactions, stability under various conditions, and relevant experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who may utilize this or similar epoxide-containing molecules as intermediates or building blocks in organic synthesis.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes available information.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| CAS Number | 3657-41-8 | [1][3] |

| Boiling Point | N/A | [1][2] |

| Melting Point | N/A | [1][2] |

| Density | N/A | [1][2] |

| PSA (Polar Surface Area) | 12.53 Ų | [3] |

| LogP | 1.57540 | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the high ring strain inherent in the epoxide ring, a combination of angle and torsional strain.[4] This strain makes the C-O bonds susceptible to cleavage by nucleophiles, even though alkoxides are typically poor leaving groups.[4][5] The reactions are primarily ring-opening events that can be catalyzed by either acid or base. Epoxides are generally highly reactive and can polymerize, sometimes violently, in the presence of catalysts or heat.[6] They also react with acids, bases, and oxidizing and reducing agents.[6]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which creates a much better leaving group (a neutral hydroxyl group).[5][7] This activation makes the epoxide more electrophilic and susceptible to attack by weak nucleophiles.[5][8]

The mechanism exhibits characteristics of both SN1 and SN2 reactions.[9][10] As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom of this compound.[7][9][10][11] The attack occurs from the backside, similar to an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack and overall trans addition across the former C-C bond.[10]

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism.[4][12] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first, making it a poor leaving group (an alkoxide).[9] The reaction is therefore driven by a potent nucleophile directly attacking one of the electrophilic carbons of the epoxide ring.

Due to steric hindrance, the nucleophile will preferentially attack the less substituted (secondary) carbon atom.[9][11][12] The reaction involves a backside attack, leading to inversion of configuration at the attacked carbon and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product.[12]

Caption: Base-catalyzed ring-opening of this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. As with other epoxides, it is susceptible to degradation under various conditions.

-

Thermal Stability : Epoxides can undergo exothermic polymerization when heated, which can be violent.[6] It is crucial to avoid high temperatures during storage and reactions.

-

Acid/Base Stability : The compound is highly reactive towards both acids and bases, which catalyze its ring-opening. Therefore, it should be stored in a neutral environment, away from acidic or basic contaminants.[6]

-

Oxidative Stability : this compound should be kept away from strong oxidizing agents.[14]

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound and ensure safety.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from heat, sparks, open flames, and hot surfaces.[14][15][16] The storage area should be designated for corrosive materials.[14]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15] Use non-sparking tools and take precautionary measures against static discharge.[14][15][16]

Experimental Protocols

The following are generalized protocols for investigating the . Specific reaction conditions (temperature, concentration, time) would require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening (e.g., Hydrolysis)

-

Preparation : Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water, methanol, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Reaction Initiation : Slowly add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) to the stirred solution.[11]

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for a designated time (e.g., 1-24 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography or distillation to isolate the 1,2-diol.

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening (e.g., with Sodium Methoxide)

-

Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a strong nucleophile such as sodium methoxide (B1231860) (1.1 equivalents) in its corresponding alcohol solvent (e.g., anhydrous methanol).

-

Reaction Initiation : Cool the solution in an ice bath. Slowly add this compound (1 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction to proceed at the specified temperature (e.g., 0°C to reflux) for the required duration. Monitor the consumption of the starting material by TLC or GC-MS.

-

Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction : Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.

-

Purification : Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by flash chromatography or distillation.

Protocol 3: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound.[13][17]

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions : Expose the sample to various stress conditions in parallel:

-

Acidic Hydrolysis : Add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C).[13]

-

Basic Hydrolysis : Add 0.1 M NaOH and keep at room temperature or elevated temperature.[13]

-

Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[13]

-

Thermal Degradation : Store the solid sample or a solution in a temperature-controlled oven (e.g., 80°C).[13]

-

Photolytic Degradation : Expose the sample to UV-Vis light (e.g., >1.2 million lux hours and 200 Wh/m²).[13]

-

-

Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis : Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the parent compound and detect any degradation products.

Caption: General experimental workflow for a ring-opening reaction.

References

- 1. Cas 3657-41-8,this compound | lookchem [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 6. 2-Methyl-2-vinyloxirane | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Propose mechanisms for the epoxidation and ring-opening steps of ... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. airgas.com [airgas.com]

- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 2-Methyl-2-propyloxirane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 2-Methyl-2-propyloxirane, a chiral epoxide with applications in the development of novel therapeutics and as a building block in asymmetric synthesis. The guide details various synthetic strategies, including asymmetric epoxidation of the corresponding alkene and kinetic resolution of the racemic epoxide. Experimental protocols for key methodologies are provided, along with a comparative analysis of their effectiveness in terms of yield and enantioselectivity.

Introduction to Stereoselective Epoxidation

The synthesis of enantiomerically pure epoxides is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the epoxide ring, which allows for the stereospecific introduction of various functional groups. This compound, a 2,2-disubstituted oxirane, presents a synthetic challenge in achieving high enantioselectivity due to the steric hindrance around the trisubstituted double bond of its precursor, 2-methyl-1-pentene (B165372). This guide explores established and emerging methods to address this challenge.

Asymmetric Epoxidation of 2-Methyl-1-pentene

The direct asymmetric epoxidation of the prochiral alkene, 2-methyl-1-pentene, is a primary strategy for accessing enantiomerically enriched this compound. Several catalytic systems have been developed for this purpose.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen complexes as catalysts to effect the enantioselective transfer of an oxygen atom to a double bond.[1][2][3] This method is particularly effective for cis-disubstituted and some trisubstituted olefins. The proposed catalytic cycle involves the formation of a high-valent manganese-oxo species that acts as the active oxidant.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 2-Methyl-1-pentene

A detailed experimental protocol for the Jacobsen-Katsuki epoxidation of unfunctionalized olefins is as follows:

-

Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized according to literature procedures.

-

Reaction Setup: To a solution of 2-methyl-1-pentene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the chiral Mn(III)-salen catalyst is added (typically 1-10 mol%).

-

Addition of Oxidant: A terminal oxidant, such as buffered sodium hypochlorite (B82951) (bleach) or m-chloroperbenzoic acid (m-CPBA), is added slowly to the reaction mixture.[3] The pH of the oxidant solution is often crucial for catalyst stability and reactivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The resulting crude epoxide is then purified by flash column chromatography.

Quantitative Data:

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| (R,R)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂ | 0 | Data not available | Data not available | [4] |

| (S,S)-Jacobsen's Catalyst | m-CPBA | CH₂Cl₂ | 25 | Data not available | Data not available | [1] |

Jacobsen-Katsuki Epoxidation Pathway

References

Computational Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the computational and experimental analysis of 2-Methyl-2-propyloxirane (CAS: 3657-41-8). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines theoretical methodologies for structural and spectroscopic prediction using Density Functional Theory (DFT), presents predicted data in structured tables, and provides detailed protocols for the synthesis and experimental characterization of the molecule. Visual workflows for both computational and experimental processes are included to facilitate clear understanding.

Introduction

This compound is a substituted epoxide, a class of cyclic ethers that are valuable intermediates in organic synthesis due to the reactivity of the strained three-membered ring. Understanding the precise three-dimensional structure, electronic properties, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, designing synthetic pathways, and for its potential application in various fields, including drug development. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to predict these properties with high accuracy. This guide details the theoretical and experimental approaches to fully characterize the this compound structure.

Molecular Properties and Specifications

The fundamental properties of this compound are summarized below. These values serve as a baseline for both computational and experimental analyses.

| Property | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 3657-41-8 | [1][2] |

| Molecular Formula | C₆H₁₂O | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [3][4] |

| Canonical SMILES | CCCC1(C)OC1 | |

| InChI Key | FFXMEOKFDOVSGT-UHFFFAOYSA-N | [1] |

| Computed LogP | 1.57540 | [2] |

| Polar Surface Area (PSA) | 12.53 Ų | [2] |

Computational Analysis Workflow

A typical workflow for the computational analysis of an organic molecule like this compound involves geometry optimization followed by the calculation of various properties. This process provides a deep understanding of the molecule's structure and behavior at the quantum level.

Computational Methodology

The following methodology represents a standard and robust approach for the ab initio calculation of molecular properties.

-

Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization. A widely used and reliable method is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. A Pople-style basis set, such as 6-31G(d), is typically sufficient for providing a good balance between accuracy and computational cost for a molecule of this size. The optimization process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the data needed to predict the molecule's infrared (IR) spectrum.

-

Property Calculations: Once the minimum energy geometry is confirmed, further calculations can be performed. This includes predicting NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Predicted Structural and Electronic Properties

The tables below present the expected structural and electronic data for this compound based on the computational methodology described above. These values are derived from established data for similar chemical environments.

Predicted Bond Lengths

| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |

| C-C | C2 | C3 | ~1.47 |

| C-O | C2 | O1 | ~1.43 |

| C-O | C3 | O1 | ~1.43 |

| C-C | C2 | C4 | ~1.52 |

| C-C | C2 | C5 | ~1.53 |

| C-C | C5 | C6 | ~1.54 |

| C-C | C6 | C7 | ~1.54 |

| C-H | C3 | H | ~1.09 |

| C-H | C4 | H | ~1.09 |

Predicted Bond and Dihedral Angles

| Angle Type | Atoms (1-2-3 or 1-2-3-4) | Predicted Angle (°) |

| Bond Angle | C3-C2-O1 | ~59.5 |

| Bond Angle | C2-O1-C3 | ~61.0 |

| Bond Angle | O1-C2-C4 | ~118 |

| Bond Angle | O1-C2-C5 | ~115 |

| Bond Angle | C4-C2-C5 | ~116 |

| Dihedral | H-C3-C2-C4 | ~108 |

| Dihedral | O1-C2-C5-C6 | ~178 |

Predicted Electronic Properties

| Property | Predicted Value / Description |

| HOMO-LUMO Gap | ~6-7 eV. A larger gap indicates higher kinetic stability. |

| Dipole Moment | ~1.9 D. Arises from the electronegative oxygen atom. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) localized around the oxygen atom, indicating the site for electrophilic attack. Positive potential (blue) distributed around the hydrogen atoms. |

Predicted Spectroscopic Data

Computational methods can reliably predict spectroscopic data, which is invaluable for interpreting experimental results.

Predicted ¹H and ¹³C NMR Spectra

The following chemical shifts are predicted for a standard deuterated solvent like CDCl₃.

Table 5.1.1: Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₃ (on ring) | 1.2 - 1.4 | Singlet | 3H |

| -CH₂- (on ring) | 2.5 - 2.8 | AB quartet | 2H |

| -CH₂- (propyl) | 1.4 - 1.6 | Multiplet | 2H |

| -CH₂- (propyl) | 1.3 - 1.5 | Multiplet | 2H |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |

Table 5.1.2: Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) |

| Quaternary C (ring) | 60 - 65 |

| -CH₂- (ring) | 45 - 50 |

| -CH₂- (propyl) | 35 - 40 |

| -CH₂- (propyl) | 18 - 22 |

| -CH₃ (on ring) | 15 - 20 |

| -CH₃ (propyl) | 13 - 15 |

Predicted Infrared (IR) Spectrum

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 3050 | C-H Asymmetric/Symmetric Stretch | Strong |

| 1250 - 1260 | Epoxide Ring "Breathing" | Strong |

| 880 - 950 | Epoxide Ring C-O Stretch | Medium |

| 820 - 880 | Epoxide Ring C-C Stretch | Medium |

Predicted Mass Spectrum (Electron Ionization)

The fragmentation of this compound is expected to follow pathways common to ethers and branched alkanes, including alpha-cleavage.

| m/z | Predicted Fragment Ion | Notes |

| 100 | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 85 | [M - CH₃]⁺ | Loss of the methyl group. |

| 71 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical. |

| 57 | [C₄H₉]⁺ | Loss of the propyl group. |

| 43 | [C₃H₇]⁺ | Propyl cation, likely a base peak. |

Experimental Protocols

To validate the computational predictions, experimental synthesis and characterization are necessary.

Synthesis Protocol: Epoxidation of 2-Methyl-1-pentene (B165372)

This compound can be synthesized via the epoxidation of its corresponding alkene, 2-methyl-1-pentene, using meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials: 2-methyl-1-pentene, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (B76179) (Na₂SO₃), magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve 2-methyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Standard single-pulse programs are typically used.

-

-

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Dilute a small amount of the product in a suitable volatile solvent like methanol (B129727) or dichloromethane.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Experimental Workflow Visualization

The process of synthesizing and characterizing this compound follows a logical sequence of steps from starting materials to final data analysis.

References

literature review on 2-Methyl-2-propyloxirane synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of the primary synthesis methods for 2-Methyl-2-propyloxirane, also known as 2-tert-butyloxirane or 3,3-dimethyl-1,2-epoxybutane. This valuable epoxide serves as a crucial building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, providing experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the direct epoxidation of the corresponding alkene, 3,3-dimethyl-1-butene (B1661986) (neohexene), and a two-step process involving the formation and subsequent cyclization of a halohydrin.

Direct Epoxidation of 3,3-dimethyl-1-butene

The most common approach to synthesizing this compound is the direct oxidation of the double bond in 3,3-dimethyl-1-butene. This transformation can be accomplished using various oxidizing agents, with peroxy acids and catalytic systems employing hydrogen peroxide being the most prevalent.

The Prilezhaev reaction, utilizing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, ensuring a syn-addition of the oxygen atom to the double bond.

Experimental Protocol:

A general procedure for the epoxidation of an alkene with m-CPBA involves dissolving the alkene in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). An equimolar amount, or a slight excess, of m-CPBA is then added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure. The crude product is then purified by distillation or column chromatography.

More environmentally benign and atom-economical methods utilize hydrogen peroxide as the terminal oxidant in the presence of a metal catalyst. Manganese and titanium-based catalysts have shown significant efficacy in this transformation.

Manganese-Catalyzed Epoxidation:

Manganese complexes are effective catalysts for the epoxidation of a variety of alkenes using hydrogen peroxide.[1][2] The reaction is typically performed in a buffered solution to maintain an optimal pH for the catalytic cycle.

Experimental Protocol:

A representative procedure involves dissolving the alkene in a solvent mixture, such as acetonitrile (B52724) and water. A catalytic amount of a manganese salt (e.g., MnSO₄) and a co-catalyst or additive, if required, are added. Hydrogen peroxide is then added slowly to the reaction mixture, and the reaction is stirred at a controlled temperature until completion. Work-up typically involves quenching any remaining peroxide, followed by extraction of the product into an organic solvent, drying, and purification.

Titanium Silicalite-1 (TS-1) Catalyzed Epoxidation:

Titanium silicalite-1 (TS-1) is a heterogeneous catalyst that has demonstrated high activity and selectivity for the epoxidation of alkenes with hydrogen peroxide.[1] The use of a solid catalyst simplifies product purification as it can be easily removed by filtration.

Experimental Protocol:

In a typical setup, the alkene is dissolved in a suitable solvent, often an alcohol like methanol. The TS-1 catalyst is added to this solution, and the mixture is heated to the desired reaction temperature. An aqueous solution of hydrogen peroxide is then added dropwise. The reaction is monitored, and upon completion, the catalyst is filtered off. The filtrate is then subjected to a standard work-up procedure involving extraction and purification to isolate the epoxide.

Synthesis via Halohydrin Formation and Cyclization

An alternative, two-step approach to this compound involves the initial conversion of 3,3-dimethyl-1-butene to a halohydrin, followed by an intramolecular Williamson ether synthesis to form the epoxide ring.[3]

Step 1: Halohydrin Formation

The alkene is treated with a source of hypohalous acid, which can be generated in situ from a halogen (e.g., bromine) in the presence of water. This reaction proceeds via an anti-addition mechanism.

Step 2: Intramolecular Cyclization

The resulting halohydrin is then treated with a base (e.g., sodium hydroxide) to deprotonate the hydroxyl group. The subsequent intramolecular Sₙ2 reaction, where the alkoxide displaces the adjacent halide, leads to the formation of the epoxide ring.[3]

Experimental Protocol for Cyclization:

The bromohydrin precursor, 1-bromo-3,3-dimethyl-butan-2-ol, is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A slight excess of a powdered base, such as sodium hydroxide, is added to the solution at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed to yield the crude epoxide, which can be further purified by distillation.[3] This method is reported to have high yields, often exceeding 80%.[3]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Citation |

| Halohydrin Cyclization | 1-bromo-3,3-dimethyl-butan-2-ol | Sodium Hydroxide (NaOH) | Diethyl ether or THF | Room Temperature | 12-24 hours | >80% | [3] |

Note: Detailed quantitative data for the direct epoxidation of 3,3-dimethyl-1-butene with m-CPBA and catalytic H₂O₂ were not available in the public domain literature reviewed for this guide. The provided protocols are based on general procedures for these types of reactions.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Overview of the primary synthetic routes to this compound.

Caption: Experimental workflow for the synthesis via halohydrin cyclization.

References

An In-depth Technical Guide to the Discovery and Historical Context of 2-Methyl-2-propyloxirane

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of 2-Methyl-2-propyloxirane, a trisubstituted epoxide. As no singular moment of discovery for this specific molecule is documented, this paper focuses on the development of the foundational synthetic methodologies that enabled its first likely synthesis in the early 20th century. We will delve into the two primary historical methods for epoxide synthesis: the Prilezhaev reaction and the dehydrohalogenation of halohydrins. This guide will provide detailed experimental protocols for these methods as they would have been performed in the early 20th century, a summary of quantitative data regarding alkene reactivity, and visualizations of the reaction pathways.

Introduction: The Emergence of Epoxide Chemistry

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to significant ring strain. This reactivity makes them valuable intermediates in organic synthesis. The history of epoxides is not tied to a single discovery but rather to the development of general synthetic methods for their preparation. The early 20th century was a pivotal period for the advancement of organic chemistry, and it was during this time that the tools to synthesize a wide array of organic molecules, including this compound, were established.

Historical Synthesis Methodologies

The first synthesis of this compound would have been made possible by one of two key methods for epoxide formation that were developed and refined in the early 1900s.

The Prilezhaev Reaction: Epoxidation with Peroxy Acids

In 1909, Russian chemist Nikolai Prilezhaev discovered that alkenes react with peroxy acids to form epoxides.[1][2][3] This reaction, now known as the Prilezhaev reaction, became a cornerstone of epoxide synthesis due to its stereospecificity and broad applicability.[1][3] The reaction proceeds through a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond.[1]

The reactivity of the alkene in the Prilezhaev reaction is dependent on its substitution pattern, with more electron-rich, substituted alkenes reacting more rapidly.[4] This makes the synthesis of a trisubstituted epoxide like this compound from its corresponding alkene, 2-methyl-2-pentene (B165383), a favorable transformation.

Caption: Logical workflow for the Prilezhaev epoxidation.

Dehydrohalogenation of Halohydrins

Another fundamental method for the synthesis of epoxides is the intramolecular cyclization of halohydrins. This two-step process involves the initial formation of a halohydrin by reacting an alkene with a halogen in the presence of water. The resulting halohydrin is then treated with a base to induce an intramolecular Williamson ether synthesis, forming the epoxide. This method has been a significant industrial route for the production of simple epoxides like propylene (B89431) oxide.

The formation of the halohydrin from an unsymmetrical alkene like 2-methyl-2-pentene would proceed via electrophilic addition of the halogen, followed by the attack of water. The subsequent base-promoted cyclization is an intramolecular SN2 reaction.

Caption: Experimental workflow for epoxide synthesis via dehydrohalogenation.

Quantitative Data

| Alkene | Relative Rate of Epoxidation | Number of Alkyl Substituents |

| Ethylene | 1 | 0 |

| Propene | 24 | 1 |

| cis-2-Butene | 500 | 2 |

| 2-Methyl-2-butene | 6500 | 3 |

| 2,3-Dimethyl-2-butene | >6500 | 4 |

| Data is representative of the trend observed in early studies of the Prilezhaev reaction.[4] |

Experimental Protocols (Early 20th Century Context)

The following protocols are representative of how the synthesis of this compound would have been approached in the early 20th century, following the establishment of the Prilezhaev reaction and the halohydrin method.

Protocol 1: Epoxidation of 2-Methyl-2-pentene via the Prilezhaev Reaction

Objective: To synthesize this compound from 2-methyl-2-pentene using a peroxy acid.

Materials:

-

2-Methyl-2-pentene

-

Peroxybenzoic acid (prepared fresh or used as a stable derivative)

-

Chloroform (or another suitable inert solvent like diethyl ether)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Distillation apparatus

Procedure:

-

A solution of peroxybenzoic acid in chloroform is prepared. Note: Early preparations often involved the reaction of benzoyl peroxide with sodium methoxide.

-

The solution of peroxybenzoic acid is added dropwise to a stirred solution of 2-methyl-2-pentene in chloroform at a controlled temperature, typically between 0 and 10 °C.

-

The reaction mixture is stirred for several hours until the consumption of the peroxy acid is complete (as indicated by a negative starch-iodide test).

-

The reaction mixture is washed with a solution of sodium bicarbonate to remove the benzoic acid byproduct, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The chloroform is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Protocol 2: Synthesis of this compound via Dehydrohalogenation of the Corresponding Halohydrin

Objective: To synthesize this compound from 2-methyl-2-pentene via a two-step halohydrin formation and cyclization.

Materials:

-

2-Methyl-2-pentene

-

Bromine

-

Water

-

Diethyl ether

-

Sodium hydroxide (B78521) solution

-

Anhydrous potassium carbonate (for drying)

-

Distillation apparatus

Procedure: Step A: Formation of 2-Bromo-2-methyl-3-pentanol

-

2-Methyl-2-pentene is dissolved in a mixture of diethyl ether and water.

-

A solution of bromine in diethyl ether is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The addition is continued until a faint bromine color persists.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a dilute solution of sodium bisulfite to remove any excess bromine, and then with water.

-

The ethereal solution is dried over anhydrous potassium carbonate.

-

The diethyl ether is removed by distillation to yield the crude bromohydrin.

Step B: Cyclization to this compound

-

The crude bromohydrin is dissolved in diethyl ether.

-

A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously for several hours at room temperature.

-

The ether layer is separated, washed with water, and dried over anhydrous potassium carbonate.

-

The diethyl ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Conclusion

The "discovery" of this compound is intrinsically linked to the pioneering work in the field of epoxide synthesis in the early 20th century. The development of the Prilezhaev reaction by Nikolai Prilezhaev in 1909 provided a direct and efficient method for the epoxidation of alkenes, including the trisubstituted alkene required to form this compound. Concurrently, the halohydrin route offered a robust, albeit less direct, pathway to epoxides that became a staple of industrial organic synthesis. While a specific date for the first synthesis of this compound is lost to history, the foundational chemical principles and experimental techniques established in this era provided the clear and accessible pathways for its creation. This guide has provided a detailed historical context, plausible early synthetic protocols, and the underlying chemical principles for the formation of this versatile trisubstituted epoxide.

References

- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 2. Prilezhaev Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]

- 4. Prilezhaev reaction - Wikiwand [wikiwand.com]

Quantum Chemical Calculations for 2-Methyl-2-propyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyloxirane, a substituted epoxide, is a molecule of interest in organic synthesis and medicinal chemistry due to the reactive nature of the oxirane ring. Quantum chemical calculations provide a powerful tool for understanding the structure, reactivity, and spectroscopic properties of such molecules. This technical guide outlines the application of computational methods to elucidate the chemical behavior of this compound, offering insights valuable for reaction design and mechanistic studies.

Theoretical Background

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost.[1][2] These methods are instrumental in predicting molecular geometries, vibrational frequencies, reaction pathways, and various other electronic properties. For epoxides, DFT has been successfully employed to study the regioselectivity of ring-opening reactions, a critical aspect of their chemistry.[1]

The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP are often used for geometry optimizations and frequency calculations.[1][3] For more accurate energy calculations, especially for transition states, methods like M06 may be employed.[1] Basis sets such as the Pople-style 6-31G(d) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently utilized to provide a good description of the electronic structure.

Computational Methodology

A typical computational workflow for studying this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the atomic coordinates are adjusted to find a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectrum (e.g., IR and Raman).

-

Transition State Searching: To study reaction mechanisms, it is necessary to locate the transition state (TS) connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to verify that it connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations with a larger basis set and a more sophisticated theoretical method can be performed on the optimized geometries. Solvation effects can also be included at this stage using models like the SMD solvation model.[1]

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound, based on typical values observed for similar epoxides. These tables are intended to serve as a template for organizing results from actual calculations.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-C (ring) | 1.47 Å |

| C-O (ring) | 1.44 Å | |

| C-C (methyl) | 1.52 Å | |

| C-C (propyl) | 1.53 Å | |

| Bond Angle | C-O-C (ring) | 61.5° |

| H-C-H (methyl) | 109.5° | |

| Dihedral Angle | H-C-C-H (propyl) | 60.0° (gauche) |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Description |

| ν(C-H) | 2950-3050 | C-H stretching |

| ν(C-O) | 1250 | Asymmetric C-O-C stretch |

| Ring breathing | 850 | Symmetric ring deformation |

Table 3: Calculated Relative Energies for a Hypothetical Ring-Opening Reaction

| Species | Relative Energy (kcal/mol) (M06/6-311+G(d,p)) |

| Reactant (this compound + Nu⁻) | 0.0 |

| Transition State (SN2 attack at C2) | +15.2 |

| Transition State (SN2 attack at C3) | +18.5 |

| Product (Ring-opened alkoxide) | -10.8 |

Experimental Protocols

While this guide focuses on theoretical calculations, it is crucial to note that experimental validation is paramount. The following outlines a general computational protocol applicable to this compound.

Computational Protocol for Epoxide Ring-Opening Study

-

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Geometries: The initial 3D structure of this compound can be built using a molecular editor. For reaction studies, the nucleophile is placed at an appropriate distance and orientation from the epoxide ring.

-

Geometry Optimizations: Geometries of the reactant complex, transition states, and product complex are fully optimized using the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Verification: The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate (e.g., bond breaking and bond formation).

-

Energy Refinement: Single-point energy calculations are performed on the optimized geometries using the M06 functional with the larger 6-311+G(d,p) basis set to obtain more accurate electronic energies.

-

Solvation Effects: The influence of a solvent can be incorporated by using a continuum solvation model, such as the SMD model, during the single-point energy calculations.[1]

Visualizations

Computational Workflow

References

- 1. cjps.org [cjps.org]

- 2. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]

- 3. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Methyl-2-propyloxirane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-propyloxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and the general properties of epoxides. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound using established laboratory methods. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Predicted Solubility of this compound

This compound (C₆H₁₂O) is a cyclic ether, specifically an epoxide. Its structure, featuring a polar three-membered oxirane ring and nonpolar alkyl groups (a methyl and a propyl group), dictates its solubility behavior.

General Principles:

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound is intermediate. The ether oxygen in the epoxide ring introduces polarity and the capacity for hydrogen bonding with protic solvents. However, the presence of the alkyl groups contributes to its nonpolar character.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the oxygen atom of the epoxide.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Good to moderate solubility is anticipated. The polarity of these solvents will interact favorably with the polar epoxide ring.

-

Nonpolar Solvents (e.g., Hexane (B92381), Toluene): Moderate to good solubility is expected, particularly in aromatic solvents like toluene (B28343) due to potential pi-stacking interactions. Solubility in aliphatic hydrocarbons like hexane might be slightly lower but still significant due to the nonpolar alkyl chains of the epoxide.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran - THF): Excellent solubility is predicted as their chemical nature is very similar to the epoxide.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Spectroscopic |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Spectroscopic |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved epoxide to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. A rotary evaporator can also be used for more efficient and controlled solvent removal.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass.

-

Solubility can then be expressed in various units, such as grams per 100 mL or moles per liter.

-

Spectroscopic Method (UV-Vis or other)

This method is suitable if this compound has a chromophore that absorbs light in a specific wavelength range or if it can be derivatized to do so.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a known volume of the clear supernatant.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Titration Method for Epoxide Content

While not a direct measure of solubility in terms of mass per volume, titration can determine the molar concentration of the epoxide in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation:

-

Accurately pipette a known volume of the clear supernatant into a reaction flask.

-

-

Reaction with Halide:

-

Add a solution of a hydrogen halide (e.g., HBr in acetic acid) in excess to the flask. The hydrogen halide will react with the epoxide ring, opening it.

-

-

Titration:

-

Back-titrate the excess, unreacted hydrogen halide with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

-

-

Blank Titration:

-

Perform a blank titration with the same volume of the hydrogen halide solution but without the epoxide sample.

-

-

Calculation:

-

The difference in the volume of the titrant used for the blank and the sample is proportional to the amount of hydrogen halide that reacted with the epoxide.

-

From this, the molar concentration of the epoxide in the saturated solution can be calculated.

-

An In-depth Technical Guide to the Mechanism of Epoxidation for 2-Methyl-2-propene

For Researchers, Scientists, and Drug Development Professionals